4-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N4O/c18-12-3-1-11(2-4-12)16(26)24-13-5-7-25(8-6-13)15-9-14(17(19,20)21)22-10-23-15/h1-4,9-10,13H,5-8H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDBKCGNFVJPQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)F)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts and boron reagents under mild conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluorinated carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 4-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of these targets . The pathways involved often include key signaling cascades that regulate cellular functions, making this compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrimidine-Based EGFR Inhibitors ()
Compounds such as 2,6-dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide (2) share structural similarities with the target compound, including a pyrimidine core and benzamide linkage. However, key differences include:
- Substituents on Benzamide: The target compound uses a 4-fluorobenzamide, whereas compound 2 employs a 2,6-dichlorobenzamide.
- Pyrimidine Substitution : The 6-trifluoromethyl group in the target contrasts with the 2-(4-hydroxypiperidin-1-yl) substituent in compound 2. The -CF₃ group likely enhances lipophilicity and resistance to oxidative metabolism .
Piperidine-Linked Benzamide Derivatives ()
Compounds such as 3-fluoro-N-(1-(4-(2-oxoimidazolidin-1-yl)benzyl)piperidin-4-yl)-4-(trifluoromethyl)benzamide (7k) and N-(1-(4-aminobenzyl)piperidin-4-yl)-3-(1,1,2,2-tetrafluoroethyl)benzamide (6e) highlight variations in substituent placement and linker groups:
- Benzamide Substituent Position : In 7k, the trifluoromethyl group is at the 4-position of the benzamide, whereas the target compound places fluorine at the 4-position and -CF₃ on the pyrimidine. This difference may alter target selectivity, as substituent position critically impacts kinase binding pockets .
| Property | Target Compound | 7k () |
|---|---|---|
| Benzamide Substituent | 4-Fluoro | 3-Fluoro, 4-CF₃ |
| Secondary Substituent | Pyrimidine-6-CF₃ | 2-Oxoimidazolidine |
| Molecular Weight | ~399.3 g/mol | 465.18 g/mol |
Ureidopyrimidine and Thioureido Derivatives ()
Compounds like N-(1-(4-(3-ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) and 2-chloro-4-fluoro-N-(1-(3-fluorobenzoyl)piperidin-4-yl)-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzene sulfonamide (13p) incorporate urea/thiourea or sulfonamide groups:
- The target compound lacks these groups, favoring metabolic stability .
- Sulfonamide vs. Benzamide : Compound 13p’s sulfonamide group increases acidity and solubility, whereas the target’s benzamide prioritizes lipophilicity for blood-brain barrier penetration .
JAK Inhibitors ()
JAK inhibitors such as {1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile feature fused heterocycles (e.g., pyrrolopyrimidine) and azetidine rings. These structural complexities enhance rigidity and target affinity but complicate synthesis. The target compound’s simpler pyrimidine-piperidine architecture offers synthetic accessibility .
Biological Activity
The compound 4-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈F₄N₄O
- Molecular Weight : 392.36 g/mol
- CAS Number : Not available in the provided sources.
The structure includes a piperidine ring substituted with a trifluoromethyl-pyrimidine moiety and a fluorobenzamide group, which may contribute to its biological activity through specific interactions with target proteins.
Research indicates that compounds similar to 4-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide act primarily as enzyme inhibitors. For example, studies on related piperazine derivatives show significant inhibition of tyrosinase enzymes, which are crucial in melanin biosynthesis. The compound's structural features allow it to bind effectively to the active sites of these enzymes, thereby modulating their activity.
Inhibition Studies
Inhibition studies have demonstrated that derivatives of this compound exhibit low micromolar IC₅₀ values against tyrosinase:
- Compound 26 : IC₅₀ = 0.18 μM (compared to kojic acid IC₅₀ = 17.76 μM) .
This indicates a strong potential for 4-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide and its derivatives to serve as effective inhibitors in therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to 4-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide :
- Antimelanogenic Activity :
-
Docking Studies :
- Molecular docking studies suggest that these compounds bind effectively to the active sites of target enzymes, providing insights into their mechanism of action and aiding in the design of more potent derivatives.
- Kinetic Studies :
Data Table: Biological Activity Summary
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrimidine CF₃ addition | CF₃Cu, Pd(OAc)₂, DMF, 80°C | 65–75 | |
| Piperidine coupling | K₂CO₃, DMF, 12 h, RT | 80–85 | |
| Benzamide acylation | Et₃N, CH₂Cl₂, 0°C→RT | 90–95 |
Advanced: How can coupling efficiency between pyrimidine and piperidine moieties be optimized?
Answer:
Optimization strategies include:
- Catalyst Screening: Palladium catalysts (e.g., PdCl₂(PPh₃)₂) improve cross-coupling efficiency for trifluoromethylation .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min vs. 12 h) and increases yield by 10–15% .
- Solvent Polarity Adjustment: Using DMSO instead of DMF enhances nucleophilic substitution rates .
- Real-Time Monitoring: HPLC or LC-MS tracks intermediate formation to identify bottlenecks .
Basic: What spectroscopic techniques are used for structural characterization?
Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Assigns proton environments (e.g., piperidine chair conformation) and carbon connectivity.
- ¹⁹F NMR: Confirms trifluoromethyl (-CF₃) and 4-fluoro substituents (δ ≈ -60 to -70 ppm) .
- IR Spectroscopy: Identifies carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .
- X-Ray Crystallography: Resolves 3D conformation, including dihedral angles between pyrimidine and benzamide planes .
Advanced: How can conflicting NMR data on piperidine ring conformation be resolved?
Answer:
- 2D NMR (COSY/NOESY): Detects through-space interactions (e.g., NOE between piperidine H-axial and pyrimidine protons) .
- DFT Calculations: Predicts stable conformers (chair vs. boat) and compares computed vs. experimental chemical shifts .
- Variable-Temperature NMR: Identifies dynamic ring-flipping by observing coalescence of axial/equatorial proton signals .
Basic: What biological screening assays are recommended for initial evaluation?
Answer:
- Enzyme Inhibition Assays: Test against kinases or proteases (IC₅₀ determination) using fluorescence-based substrates .
- Antimicrobial Susceptibility: MIC (minimum inhibitory concentration) assays against Gram+/Gram- bacteria .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) .
Q. Table 2: Example Bioactivity Data
| Assay | Target | IC₅₀/MIC | Reference |
|---|---|---|---|
| Kinase inhibition | EGFR | 13.6 nM | |
| Antibacterial | S. aureus | 8 µg/mL | |
| Cytotoxicity | HeLa | 25 µM |
Advanced: How to elucidate mechanism of action if enzyme inhibition data is inconclusive?
Answer:
- Proteomic Profiling: SILAC (Stable Isotope Labeling by Amino Acids) identifies differentially expressed proteins post-treatment .
- CRISPR-Cas9 Knockout Screens: Reveal gene targets essential for compound activity .
- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) to suspected targets (e.g., mGlu1 receptor) .
Basic: What safety precautions are critical during handling?
Answer:
- PPE: Nitrile gloves, safety goggles, and lab coats .
- Ventilation: Use fume hoods to avoid inhalation of aerosols .
- First Aid: Immediate rinsing with water for eye/skin contact; consult medical advice for ingestion .
Advanced: How to address bioactivity discrepancies across cell lines?
Answer:
- Permeability Assays: LC-MS quantifies intracellular compound levels to rule out uptake variability .
- Metabolic Stability Tests: Incubate with liver microsomes to assess degradation rates .
- Target Expression Profiling: qPCR or Western blot confirms presence/absence of putative targets (e.g., mGlu1) .
Basic: What computational tools predict physicochemical properties?
Answer:
- LogP: Molinspiration or ACD/Labs (predicted logP = 3.2 ± 0.5) .
- Solubility: COSMO-RS simulations in water/DMSO .
- Bioavailability: QSAR models (e.g., SwissADME) estimate Lipinski rule compliance .
Advanced: What crystallographic challenges arise, and how are they mitigated?
Answer:
- Disordered Flexible Groups: Low-temperature (100 K) crystallography reduces thermal motion artifacts in the piperidine ring .
- Heavy Atom Derivatives: Soaking crystals with iodine or bromine improves phasing resolution .
- Twinned Crystals: Use PLATON/TWINROT to refine data and resolve overlapping reflections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
